molecular formula C10H13IN2O2 B1324990 tert-Butyl (2-iodopyridin-4-yl)carbamate CAS No. 869735-25-1

tert-Butyl (2-iodopyridin-4-yl)carbamate

Cat. No.: B1324990
CAS No.: 869735-25-1
M. Wt: 320.13 g/mol
InChI Key: PUTKGLACVBDVLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (2-iodopyridin-4-yl)carbamate is a chemical compound with the molecular formula C10H13IN2O2. It is a derivative of pyridine, featuring an iodine atom at the 2-position and a tert-butyl carbamate group at the 4-position. This compound is primarily used in organic synthesis and serves as a building block for various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (2-iodopyridin-4-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of 2-iodopyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale batch reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of stringent quality control measures ensures the consistency and reliability of the final product .

Mechanism of Action

The mechanism of action of tert-butyl (2-iodopyridin-4-yl)carbamate involves its ability to participate in various chemical reactions. The iodine atom at the 2-position and the tert-butyl carbamate group at the 4-position confer unique reactivity to the compound. These functional groups enable the compound to undergo substitution, oxidation, reduction, and coupling reactions, making it a versatile building block in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-chloropyridin-4-yl)carbamate
  • tert-Butyl (2-bromopyridin-4-yl)carbamate
  • tert-Butyl (2-fluoropyridin-4-yl)carbamate

Uniqueness

tert-Butyl (2-iodopyridin-4-yl)carbamate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its chloro, bromo, and fluoro analogs. The iodine atom’s larger size and lower electronegativity make it more reactive in substitution and coupling reactions, providing access to a broader range of chemical transformations .

Properties

IUPAC Name

tert-butyl N-(2-iodopyridin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13IN2O2/c1-10(2,3)15-9(14)13-7-4-5-12-8(11)6-7/h4-6H,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUTKGLACVBDVLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640066
Record name tert-Butyl (2-iodopyridin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869735-25-1
Record name 1,1-Dimethylethyl N-(2-iodo-4-pyridinyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869735-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (2-iodopyridin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.